Aqueous Solubility Advantage: 80-Fold Higher Than Methyldopa Enables IV Bolus Formulation
Methyldopate hydrochloride exhibits an aqueous solubility of 400 mg/mL at 25°C, compared to methyldopa (free base) at 5 mg/mL under identical conditions, representing an 80-fold increase [1]. This quantitative solubility difference is the direct enabler for concentrated intravenous formulations (e.g., 50 mg/mL or 100 mg/mL) that can be administered as a bolus or short infusion, whereas methyldopa would require >100 mL of water per 500 mg dose, making IV bolus administration impractical [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 400 mg/mL (as hydrochloride salt) |
| Comparator Or Baseline | Methyldopa: 5 mg/mL (as free base) |
| Quantified Difference | 80-fold higher for methyldopate HCl |
| Conditions | Water, 25°C, measured by equilibrium solubility method |
Why This Matters
For procurement, this solubility advantage directly justifies selecting methyldopate over methyldopa for any research or clinical application requiring parenteral administration with small fluid volumes.
- [1] The Merck Index, 15th Edition. Monograph for Methyldopate Hydrochloride (No. 6022). Royal Society of Chemistry, 2013. View Source
